Antimicrobial Activity of 1-Aryl-3-dimethylamino-1-propanone Hydrochlorides Versus Bis-Mannich Bases and Quaternary Derivatives
In a comparative antimicrobial evaluation, the mono-Mannich base 1-aryl-3-dimethylamino-1-propanone hydrochloride (Series I, encompassing the 3-(dimethylamino)propiophenone scaffold) exhibited superior antibacterial activity against Gram-positive bacteria compared to the corresponding bis-Mannich bases (Series II). Specifically, compound Ia (unsubstituted aryl) and compound If demonstrated antibacterial activity equal to or higher than the reference drug streptomycin . In contrast, the bis-Mannich bases of Series II showed reduced activity, indicating that the mono-β-amino ketone architecture is a critical determinant for potent antimicrobial action .
| Evidence Dimension | Antibacterial activity against Gram-positive bacteria |
|---|---|
| Target Compound Data | Compound Ia and If showed activity equal to or greater than streptomycin (exact MIC values not reported in abstract) |
| Comparator Or Baseline | Bis-Mannich bases (Series II) and reference drug streptomycin |
| Quantified Difference | Mono-Mannich bases (Series I) had better antimicrobial activities than bis-Mannich bases (Series II). Quaternisation procedure improved bioactivity in compound IIIa. |
| Conditions | In vitro antimicrobial susceptibility testing against Gram-positive bacterial strains. |
Why This Matters
This direct head-to-head comparison within a defined chemical series establishes that the mono-Mannich base core of 3-(dimethylamino)propiophenone is pharmacologically superior to the bis-Mannich variant for antibacterial applications, guiding medicinal chemists to prioritize this specific scaffold in lead optimization.
